molecular formula C19H14BrN5O2 B2801308 4-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899737-23-6

4-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No. B2801308
CAS RN: 899737-23-6
M. Wt: 424.258
InChI Key: VNJINZYVAUAFLD-UHFFFAOYSA-N
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Description

The compound “4-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a bromine atom at the 4-position .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the bromine atom, and the attachment of the benzamide group. One possible method for the synthesis of pyrazole derivatives involves the reaction of α,β-unsaturated carbonyl compounds with hydrazine .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The bromine atom could potentially be replaced by other groups in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the bromine atom and the benzamide group would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Anticancer Potential

Pyrazolopyrimidines derivatives have shown promising anticancer activity. For instance, novel pyrazolopyrimidines have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, highlighting the significance of the pyrazolopyrimidine scaffold in the development of new anticancer drugs (Rahmouni et al., 2016).

Anti-inflammatory Activity

Certain pyrazolopyrimidine derivatives have been identified as COX-2 selective inhibitors, offering a pathway for developing new anti-inflammatory agents. The structure-activity relationship studies of these compounds provide insights into their potential therapeutic applications (Raffa et al., 2009).

Antimicrobial Properties

The chemical scaffold of pyrazolopyrimidines has also been explored for its antimicrobial properties, with some derivatives showing effectiveness against bacterial and fungal pathogens. This highlights the versatility of pyrazolopyrimidines in contributing to the development of new antimicrobial agents (Abunada et al., 2008).

properties

IUPAC Name

4-bromo-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN5O2/c1-12-2-8-15(9-3-12)25-17-16(10-22-25)19(27)24(11-21-17)23-18(26)13-4-6-14(20)7-5-13/h2-11H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJINZYVAUAFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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